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molecular formula C12H8N2O5 B089414 4,4'-Dinitrodiphenyl ether CAS No. 101-63-3

4,4'-Dinitrodiphenyl ether

Cat. No. B089414
M. Wt: 260.2 g/mol
InChI Key: MWAGUKZCDDRDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04558164

Procedure details

A 250 ml shaker bomb is charged with 79 g (0.50 mole) p-nitrochlorobenzene, 43 g n-butanol, 3 g (0.03 mole) potassium acetate, and 30 g (0.28 mole) sodium carbonate. The reactor is purged with nitrogen and heated to and maintained at 200° C. under autogenous pressure for 9 hours. No increase in pressure is observed and no 4,4'-dinitrodiphenyl ether is formed. This example illustrates that the reaction will not proceed using a protic solvent.
Quantity
79 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]([O-])(=O)[CH3:12].[K+].[C:16](=[O:19])([O-])[O-].[Na+].[Na+]>C(O)CCC>[CH:9]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=[C:7]([O:19][C:16]2[CH:12]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH:8]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Name
potassium acetate
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
43 g
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor is purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated to and
TEMPERATURE
Type
TEMPERATURE
Details
No increase in pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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